Product packaging for Acid Red 362(Cat. No.:)

Acid Red 362

Cat. No.: B13414098
M. Wt: 837.1 g/mol
InChI Key: AKXNPPNNEDIAJL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acid Red 362, with the CAS registry number 61814-58-2, is a brilliant red powder classified as a 1:2 metal complex dye, specifically a chromium complex . Its molecular formula is C16H12ClN4NaO5S, and it has a molecular weight of 430.80 g/mol . This compound is highly soluble in water (50-60 g/l) and also demonstrates good solubility in various polar organic solvents, including ethanol, acetone, xylene, and DMF . A 1% aqueous solution typically has a pH between 8 and 9 . The primary research applications of this compound focus on the coloration of protein-based and synthetic fibers. It is effectively used for the dyeing and printing of wool, silk, and nylon textiles . Beyond textiles, its research applications extend to non-textile areas such as the formulation of water-based inks, leather finishing, and toiletries . The dye is known for its very good light fastness (rated 5-6 on standardized scales) and good wet fastness properties, including washing and perspiration (rated 4-5) . The synthesis of this compound involves the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid, coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, and subsequent transformation into a 1:2 chromium complex . This product is intended for research and development use only. It is not intended for personal, household, veterinary, or drug use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30I2NiP2 B13414098 Acid Red 362

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H30I2NiP2

Molecular Weight

837.1 g/mol

IUPAC Name

nickel(2+);triphenylphosphane;diiodide

InChI

InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

AKXNPPNNEDIAJL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[I-].[I-]

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation

Advanced Synthetic Approaches for Acid Red 362 and Related Azo Dyes

The industrial-scale production of azo dyes is a well-established process, primarily involving a two-stage reaction sequence: diazotization followed by azo coupling. nih.gov this compound, a metal-complex azo dye, is synthesized through this fundamental route, which is then followed by a complexation step with a metal ion. worlddyevariety.comchemicalbook.comtkechemical.com

The synthesis of the organic ligand portion of this compound begins with the diazotization of a primary aromatic amine. tifr.res.innumberanalytics.com For this compound, the starting amine is 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. worlddyevariety.comchemicalbook.comtkechemical.com This reaction involves treating the amine with sodium nitrite (B80452) in an acidic medium, typically using hydrochloric acid, at low temperatures (0–5 °C). tifr.res.inchemistrystudent.comacs.org Maintaining this low temperature is critical because the resulting diazonium salt is highly unstable and can decompose if the temperature rises. tifr.res.inchemistrystudent.com

The general mechanism for diazotization is outlined below:

Formation of nitrous acid from sodium nitrite and a strong acid (e.g., HCl).

Protonation of nitrous acid and subsequent loss of water to form the nitrosonium ion (NO⁺).

Electrophilic attack of the nitrosonium ion on the primary amine to form an N-nitrosamine.

Tautomerization and subsequent protonation and loss of a water molecule to yield the aryldiazonium salt. tifr.res.in

Once the diazonium salt of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is formed, it is immediately used in the coupling reaction. tifr.res.in This is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. numberanalytics.comjove.com It reacts with an electron-rich coupling component, which for this compound is 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.comchemicalbook.comtkechemical.com The coupling reaction is typically carried out in an alkaline medium, which activates the coupling component (in this case, by deprotonating the pyrazolone (B3327878) ring, making it more nucleophilic). jove.comscielo.org.mx The azo group (-N=N-) is formed, linking the two aromatic systems and creating the chromophore responsible for the dye's color. nih.govchemistrystudent.com

Optimization of this two-step process involves careful control of reaction parameters. The pH is crucial; diazotization is performed in a strongly acidic solution, while the coupling reaction efficiency depends on the specific coupling component, with phenols and pyrazolones coupling best under slightly alkaline conditions (pH > 7). jove.com Temperature control is paramount to prevent the decomposition of the unstable diazonium salt. chemistrystudent.com

Table 1: Reactants for the Synthesis of this compound Ligand This table is generated based on data from the text.

Role Chemical Compound
Starting Amine (Diazo Component) 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid
Coupling Component 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This compound is specifically a 1:2 chromium complex. worlddyevariety.comchemicalbook.comtkechemical.com This means that two molecules of the synthesized azo dye ligand coordinate with a single chromium (Cr³⁺) ion. scielo.org.mx Metal complexation is a common strategy to improve the properties of azo dyes. The inclusion of a transition metal can significantly enhance the dye's light fastness, wash fastness, and thermal stability. scielo.org.mxiiardjournals.org

The azo ligand molecule contains functional groups capable of forming strong coordination complexes with transition metals. scielo.org.mx In the case of the ligand for this compound, the hydroxyl group, the azo group nitrogen, and the carbonyl oxygen of the pyrazolone ring are potential coordination sites. researchgate.netscholarsresearchlibrary.com The synthesis of the metal complex involves reacting the pre-formed azo dye with a chromium salt under specific conditions. chemicalbook.comtkechemical.com The resulting complex has a more rigid and larger molecular structure, which contributes to its improved fastness properties. The stoichiometry of metal-azo complexes is often 1:2 (Metal:Ligand), leading to stable octahedral geometries around the central metal ion. researchgate.netscholarsresearchlibrary.com

Diazotization and Coupling Reaction Optimization

Spectroscopic and Spectrometric Characterization of Synthesized Species

To confirm the structure of a newly synthesized compound like this compound, a combination of spectroscopic techniques is employed. Each method provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic compounds. ekb.egirapa.org While a specific spectrum for this compound is not publicly available, the principles of NMR can be applied to predict the expected signals for its structure. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. ajol.info

For the organic ligand of this compound, ¹H NMR would show distinct signals for the protons on the two aromatic rings and the methyl group on the pyrazolone moiety. orientjchem.org The chemical shift (δ) of these protons would indicate their electronic environment. oregonstate.edu For example, protons on the benzene (B151609) sulfonic acid ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). rsc.org The protons of the phenyl group on the pyrazolone and the methyl protons (CH₃) would also have characteristic chemical shifts. scholarsresearchlibrary.com The integration of the peak areas would confirm the relative number of protons in each environment. oregonstate.edu Coupling patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons, helping to establish the substitution pattern on the aromatic rings. oregonstate.edu In studies of similar azo dyes, NMR has been essential for confirming the final structure and identifying the presence of different tautomeric forms. ajol.infodoi.orgscispace.com

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. botanyjournals.com For the this compound ligand, FTIR analysis would confirm the presence of its key functional groups. scholarsresearchlibrary.comekb.eg

The spectrum would be expected to show characteristic absorption bands:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group. scispace.com

C=O Stretching: A strong, sharp peak around 1640-1700 cm⁻¹ is characteristic of the carbonyl group in the pyrazolone ring. scholarsresearchlibrary.comdoi.org

N=N Stretching: The azo group vibration is often weak in symmetrical molecules but can sometimes be observed in the 1400-1500 cm⁻¹ region. scholarsresearchlibrary.com Its presence is often confirmed by changes in the spectrum upon complexation.

S=O Stretching: The sulfonic acid group (SO₃H) would show strong, characteristic stretching vibrations, typically around 1210 cm⁻¹ and 1040 cm⁻¹. deswater.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl group) appears just below 3000 cm⁻¹. researchgate.net

Upon metal complexation, shifts in the positions of the O-H, C=O, and N=N bands can be observed, providing evidence of coordination between the ligand and the chromium ion. researchgate.netscholarsresearchlibrary.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, like azo dyes. technologynetworks.com The color of this compound is due to its extended system of conjugated double bonds, which includes the benzene rings, the pyrazolone ring, and the azo linkage. chemistrystudent.com This system absorbs light in the visible region of the electromagnetic spectrum.

The UV-Vis spectrum of an azo dye typically shows two main absorption bands. scielo.org.mx

A high-intensity band in the UV region (e.g., 250-350 nm) is attributed to π → π* transitions within the aromatic rings. researchgate.net

A strong absorption band in the visible region (e.g., 400-550 nm) is due to the π → π* transition of the entire conjugated system, including the azo group, which is responsible for the dye's perceived color. scielo.org.mxresearchgate.net A weaker n → π* transition associated with the lone pair of electrons on the nitrogen atoms of the azo group may also be observed. researchgate.net

The wavelength of maximum absorbance (λmax) is a key characteristic. technologynetworks.com For this compound, which is a brilliant red powder, the λmax would be expected in the range of approximately 490-530 nm. guidechem.comphotochemcad.com Upon metal complexation, a shift in the λmax (either a bathochromic/red shift or a hypsochromic/blue shift) is often observed, indicating the interaction of the metal ion with the ligand's chromophoric system. iiardjournals.orgjournalcps.com

Table 2: Expected Spectroscopic Data for this compound Ligand This table is generated based on data from the text.

Spectroscopic Technique Feature Expected Region/Value Reference Functional Group/Transition
FTIR O-H stretch 3200-3600 cm⁻¹ (broad) Hydroxyl Group
C=O stretch 1640-1700 cm⁻¹ (strong) Pyrazolone Carbonyl
N=N stretch ~1400-1500 cm⁻¹ Azo Group
S=O stretch ~1040 & 1210 cm⁻¹ Sulfonic Acid Group
UV-Vis π → π* transition 250-350 nm Aromatic Systems

Table 3: List of Compound Names Mentioned

Compound Name
This compound
3-Amino-5-chloro-2-hydroxybenzenesulfonic acid
Sodium Nitrite
Hydrochloric Acid
Nitrous Acid
N-nitrosamine
Aryldiazonium Salt
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of synthetic dyes like this compound. It provides precise information on the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. unl.pt For polar and ionic molecules such as sulfonated azo dyes, soft ionization techniques are typically employed, as they generate molecular ions with minimal fragmentation. unl.pt

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, is a highly suitable method for analyzing compounds like this compound. unl.ptnih.gov ESI is effective for ionic and polar analytes, as it ionizes the molecule directly from a liquid solution, often yielding a deprotonated molecular ion [M-H]⁻ in negative ion mode, which is common for dyes containing acidic groups like sulfonic acid. unl.ptnih.gov

The molecular weight of the sodium salt of this compound is 430.80 g/mol , corresponding to the molecular formula C₁₆H₁₂ClN₄NaO₅S. worlddyevariety.com In mass spectrometry, the analysis would typically focus on the anionic dye molecule itself, which has a molecular weight of 407.81 g/mol (for the free acid form, C₁₆H₁₃ClN₄O₅S). In negative mode ESI-MS, the primary ion observed would be the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 407.02, considering the most common isotopes.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the isolated molecular ion is fragmented by collision-induced dissociation (CID). unl.ptnih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. For sulfonated azo dyes, fragmentation typically occurs at the most labile bonds. unl.ptuga.edu Key fragmentation pathways for this compound would be expected to include:

Cleavage of the Azo Bond (–N=N–): This is a common fragmentation point in azo dyes, leading to the formation of two separate fragment ions corresponding to the two aromatic structures that were linked. unl.pt

Loss of the Sulfonate Group: The sulfonic acid group (–SO₃H) is another characteristic feature. In MS/MS spectra, this can be observed as a neutral loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da). unl.pt

Cleavage of the C-N Bond: Cleavage of the carbon-nitrogen bond adjacent to the azo group can also occur, providing additional structural clues. unl.pt

Based on the known synthesis of this compound from 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, a theoretical fragmentation pattern can be proposed. worlddyevariety.com The table below details the expected key ions in an MS/MS analysis of the deprotonated molecular ion [M-H]⁻.

Table 1: Predicted MS/MS Fragmentation Data for this compound ([C₁₆H₁₂ClN₄O₅S]⁻)

Observed m/z (Theoretical) Proposed Fragment Ion Formula of Fragment Proposed Origin
407.02[M-H]⁻[C₁₆H₁₂ClN₄O₅S]⁻Deprotonated molecular ion
327.06[M-H-SO₃]⁻[C₁₆H₁₂ClN₄O₂]⁻Neutral loss of SO₃ from the molecular ion
232.01[C₉H₇N₂O₂S]⁻[C₉H₇N₂O₂S]⁻Fragment containing the pyrazolone ring and sulfonic group after azo bond cleavage
175.01[C₇H₅ClN₂O]⁻[C₇H₅ClN₂O]⁻Fragment containing the chlorinated phenol (B47542) ring after azo bond cleavage

This detailed analysis of fragment ions allows for the unambiguous confirmation of the dye's structure, distinguishing it from isomers or related compounds. unl.pt

Environmental Attenuation and Transformation Processes

Adsorption Mechanisms and Surface Interactions

Adsorption involves the accumulation of the dye onto the surface of a solid adsorbent. This interaction can be driven by various forces, including electrostatic attraction, ion exchange, and weaker van der Waals forces. The efficiency of this process is typically evaluated through equilibrium and kinetic studies.

Adsorption Isotherm Modeling

Adsorption isotherm models are mathematical equations that describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. Analyzing these models helps to understand the adsorption capacity of an adsorbent and the nature of the interaction.

Langmuir Adsorption Model Applications

The Langmuir model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. scielo.brjjeci.net It suggests that once a dye molecule occupies a site, no further adsorption can take place at that site. The model is used to determine the maximum adsorption capacity (q_max) of the adsorbent.

Freundlich Adsorption Model Applications

The Freundlich model is an empirical equation used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. acs.orgwu.ac.th Unlike the Langmuir model, it does not assume a monolayer adsorption capacity and is suitable for describing multilayer adsorption.

Temkin Adsorption Model Applications

The Temkin model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. scielo.briosrjournals.org It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. scielo.br This model is often applied to understand the heat of sorption. iosrjournals.org

Adsorption Kinetic Studies

Adsorption kinetics describe the rate at which a dye is removed from a solution and provides insight into the mechanism of adsorption, including whether it is a physical or chemical process. deswater.com These studies are essential for determining the time required to reach equilibrium.

Pseudo-First-Order Kinetic Model Analysis

The pseudo-first-order model, also known as the Lagergren model, is one of the most widely used equations to describe the rate of adsorption in solid-liquid systems. dergipark.org.tromicsonline.org It assumes that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. omicsonline.org This model is typically applied to the initial stages of an adsorption process.

Intra-Particle Diffusion Modeling

Mechanistic Investigations of Dye-Adsorbent Interactions

Understanding the mechanisms that drive the interaction between Acid Red 362 and adsorbent materials is fundamental to optimizing removal efficiency. The primary mechanisms involved are often a combination of electrostatic interactions, ion exchange, and physical adsorption processes. rsc.orgresearchgate.net

Electrostatic attraction is a significant driving force in the adsorption of anionic dyes like this compound, particularly on adsorbents with positively charged surfaces. rsc.orgresearchgate.netiwaponline.com The surface charge of the adsorbent is highly dependent on the pH of the solution. In acidic conditions (below the adsorbent's point of zero charge, pHpzc), the surface of many adsorbents becomes protonated and thus positively charged. researchgate.net

This compound, being an anionic dye, carries a negative charge in solution due to the presence of sulfonate (-SO₃⁻) groups. iwaponline.com This leads to a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged dye molecules, enhancing adsorption. researchgate.netiwaponline.com Conversely, at higher pH values (above the pHpzc), the adsorbent surface may become negatively charged, leading to electrostatic repulsion and a decrease in dye removal. iwaponline.com The adsorption of various organic dyes on materials like Ti₃C₂-MXenes and modified biochars has been shown to be strongly influenced by these electrostatic interactions. rsc.orgacs.org

Ion exchange is another crucial mechanism in the removal of ionic dyes from wastewater. rsc.orgmdpi.com This process involves the exchange of ions between the solid phase (adsorbent) and the liquid phase (dye solution). researchgate.net For anionic dyes like this compound, the negatively charged dye anions can be exchanged with mobile anions present on the surface of the adsorbent, such as hydroxyl ions (OH⁻) or chloride ions (Cl⁻) in anion exchange resins. mdpi.comacs.org

The effectiveness of ion exchange depends on the properties of the adsorbent, such as its ion exchange capacity, and the characteristics of the dye molecule. acs.orgmdpi.com Materials like functionalized chitosan (B1678972) and certain types of activated carbon possess functional groups that can participate in ion exchange reactions. deswater.comresearchgate.net The presence of co-existing ions in the wastewater can also influence the ion exchange process, sometimes competing with the dye molecules for active sites. acs.org

Physical adsorption, driven by weaker van der Waals forces, and pore filling are also important mechanisms in the removal of dyes. researchgate.netmdpi.com Adsorbents with high porosity and a large surface area, such as activated carbon and certain biochars, provide numerous pores where dye molecules can be physically trapped. acs.orgresearchgate.net

Chemisorption and Surface Complexation

The binding of this compound to environmental surfaces can occur through a combination of physical and chemical adsorption mechanisms. Chemisorption involves the formation of a chemical bond, typically covalent or ionic, between the dye molecule and the adsorbent surface, and is characterized by high enthalpy changes, generally in the range of -80 to -400 kJ/mol. mdpi.com In contrast, physisorption involves weaker van der Waals forces and has a Gibbs free energy (ΔG°) of -20 to 0 kJ/mol. mdpi.com

For many acid dyes, the adsorption process is a complex interplay that may not be strictly defined as one or the other. For instance, studies on similar acid dyes often reveal thermodynamic data indicative of physisorption or weak chemisorption. The adsorption of Acid Red 18 onto quaternized chitosan was found to be exothermic with a standard enthalpy change (ΔH°) of -12.67 kJ/mol, while the adsorption of Acid Red 97 onto natural clay was also exothermic with a ΔH° of -20.5 kJ/mol. deswater.comjjeci.net These values are below the typical threshold for strong chemisorption.

π-π Stacking and Hydrophobic Interactions

Non-covalent interactions, including π-π stacking and hydrophobic effects, play a significant role in the adsorption of aromatic compounds like this compound. The structure of this compound contains multiple aromatic rings derived from its precursors, 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.com These electron-rich aromatic systems can interact with the π-electron systems of other dye molecules or with aromatic moieties on the surface of adsorbents like activated carbon or certain types of organic matter. nih.gov

Hydrogen Bonding Contributions

Hydrogen bonding is another critical mechanism contributing to the adsorption of this compound. The dye molecule possesses functional groups that can act as hydrogen bond donors and acceptors, including the hydroxyl (-OH) group, the nitrogen atoms in the azo bond (-N=N-), and the oxygen atoms of the sulfonate group (-SO₃⁻). deswater.comworlddyevariety.com These groups can form strong hydrogen bonds with corresponding functional groups on the adsorbent surface, such as hydroxyl groups on silica (B1680970) clays (B1170129) or amide groups in biopolymers. nih.govmdpi.com

Research on analogous dyes has confirmed the importance of this mechanism. For example, the adsorption of Acid Red 73 on a lignin-based hydrogel was attributed to a combination of electrostatic interactions, physical adsorption, and hydrogen bonding. researchgate.net Similarly, studies on Acid Red 88 have suggested that electrostatic interactions and hydrogen bond formation are primary mechanisms for its removal from solution. researchgate.net The ability of this compound to form multiple hydrogen bonds enhances its affinity for polar surfaces and contributes significantly to its environmental attenuation.

Impact of Environmental Factors on Adsorption Efficacy

The effectiveness of adsorption processes for this compound is highly dependent on ambient environmental conditions. Key factors such as solution pH, temperature, and the presence of other ions can dramatically alter the surface chemistry of both the dye and the adsorbent, thereby influencing removal efficiency.

Influence of Solution pH

Solution pH is one of the most critical parameters governing the adsorption of ionic dyes. This compound is an anionic dye, primarily due to the dissociation of its sulfonic acid group. worlddyevariety.com Consequently, its adsorption is generally most effective in acidic conditions (low pH). At a low pH, the surface of many common environmental adsorbents (like clays, metal oxides, and some forms of organic matter) becomes protonated, acquiring a net positive charge. omicsonline.org This creates a strong electrostatic attraction between the positively charged surface and the negatively charged anionic dye molecules, leading to high adsorption efficiency. researchgate.net

As the pH increases, the surface of the adsorbent tends to become less protonated or even negatively charged, leading to electrostatic repulsion with the anionic dye molecules. omicsonline.org Furthermore, at higher pH levels, an increased concentration of hydroxide (B78521) ions (OH⁻) in the solution can compete with the dye anions for available adsorption sites, further reducing the removal efficiency. deswater.com For instance, studies on Acid Red 88 showed that its removal by Azolla filiculoides was most efficient in an acidic medium, with the percentage of removal progressively decreasing as the pH increased from 3.0 to 11.0. omicsonline.org

Table 1: Effect of pH on the Adsorption of Various Acid Dyes

DyeAdsorbentOptimal pH Range for AdsorptionReference
Acid Red 88Azolla filiculoidesAcidic (below pH 3) omicsonline.org
Acid Red 18Quaternized Chitosan1.0 - 10.0 (high removal) deswater.com
Methyl Red (Anionic)Rumex abyssinicus BiocharAcidic (peak at pH 6) mdpi.com
Effects of Temperature on Adsorption Thermodynamics

Temperature influences both the rate of adsorption and the equilibrium capacity of the adsorbent. The thermodynamic nature of the adsorption of this compound can be determined by evaluating the process at different temperatures. An increase in adsorption capacity with temperature indicates an endothermic process, while a decrease suggests an exothermic process.

The thermodynamic feasibility of the adsorption is assessed by calculating the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). A negative ΔG° value indicates a spontaneous process. A positive ΔH° signifies that the process is endothermic and favored by higher temperatures, which is often associated with chemisorption or the need to overcome an energy barrier for diffusion into pores. omicsonline.orgnih.gov A negative ΔH° indicates an exothermic process, typically characteristic of physisorption, which is less favorable at higher temperatures. deswater.comjjeci.net

Studies on similar acid dyes show varied thermodynamic behavior depending on the specific dye and adsorbent system. The adsorption of Acid Red 88 on Azolla biomass was found to be endothermic, with adsorption capacity increasing from 22.45 to 26.17 mg/g as the temperature rose from 20 to 50 °C. researchgate.netomicsonline.org In contrast, the adsorption of Acid Red 18 on quaternized chitosan and Acid Red 97 on clay were both found to be exothermic, with adsorption decreasing at higher temperatures. deswater.comjjeci.net This highlights that the specific interactions for a given system dictate its thermodynamic profile.

Table 2: Thermodynamic Parameters for the Adsorption of Various Acid Dyes

DyeAdsorbentΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)Process NatureReference
Acid Red 18Quaternized Chitosan-12.67-24.78-4.67 to -5.61Exothermic, Spontaneous deswater.com
Acid Red 97Yemen Natural Clay-20.5-NegativeExothermic, Spontaneous jjeci.net
Reactive Orange 16Cu(I)-PolyanilinePositiveSlightly Positive-20 to 0Endothermic, Spontaneous mdpi.com
Reactive Blue 160Natural Clay+15.71-NegativeEndothermic, Spontaneous nih.gov
Role of Ionic Strength and Coexisting Ions

The ionic strength of the aqueous solution, determined by the concentration of dissolved salts, can significantly affect the adsorption of this compound. The presence of coexisting ions (e.g., Na⁺, Ca²⁺, Cl⁻, SO₄²⁻) can influence adsorption in several ways. For anionic dyes, an increase in ionic strength often enhances adsorption. sci-hub.stmdpi.com

This enhancement can be attributed to a charge screening effect. The added cations can neutralize the negative charge on the adsorbent surface and also reduce the electrostatic repulsion between the adsorbed anionic dye molecules, allowing for more densely packed adsorption. mdpi.com For example, the adsorption of Reactive Black 5 on activated carbon was significantly improved by the addition of sodium chloride (NaCl) and sodium sulfate (B86663) (Na₂SO₄). mdpi.com However, at very high concentrations, these coexisting ions may also compete with the dye molecules for active adsorption sites, which could potentially lead to a decrease in removal efficiency. researchgate.net Therefore, the effect of ionic strength is a balance between reduced electrostatic repulsion and increased competition for sites.

Adsorbent Material Development and Characterization for this compound Remediation

The development of effective and low-cost adsorbents is a key area of research for sequestering dyes from aqueous solutions. One notable study investigated the remediation of this compound, a metal-complex dye containing Chromium (III), using a combined process of ozonation followed by adsorption onto activated carbon (AC) derived from wild almond shells. researchgate.netresearchgate.net This sequential treatment demonstrated enhanced removal efficiency, where initial partial degradation by ozone increased the subsequent adsorption of the dye and its metabolites onto the activated carbon. researchgate.net

The effectiveness of an adsorbent is intrinsically linked to its physical and chemical properties, which are determined through various characterization techniques.

The capacity of an adsorbent is heavily dependent on its specific surface area and the volume and size distribution of its pores. These properties are most commonly determined through N₂ adsorption-desorption isotherm analysis at 77 K. The Brunauer–Emmett–Teller (BET) method is applied to the isotherm data to calculate the specific surface area, while methods like the Barrett-Joyner-Halenda (BJH) analysis are used to determine pore size distribution. ncsu.eduscielo.br

A high surface area and well-developed porosity provide more active sites for dye molecules to bind to. mdpi.com For instance, adsorbents are often classified by their pore sizes: micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). mdpi.com While the study on this compound remediation using activated carbon from wild almond shells confirmed its effectiveness, specific BET surface area and porosity data for this exact adsorbent were not detailed in the available research. researchgate.netresearchgate.net However, for context, other activated carbons derived from biomass have shown surface areas ranging from approximately 45 m²/g to over 1200 m²/g depending on the precursor and activation method. mdpi.comacs.org

Table 1: Remediation of this compound by Combined Ozonation-Adsorption researchgate.net This interactive table summarizes the experimental conditions and outcomes for the treatment of this compound using ozonation followed by adsorption on activated carbon (AC) from wild almond shells.

ParameterValue/Observation
Dye C.I. This compound [containing Cr (III)]
Adsorbent Activated Carbon (AC) from wild almond shells
Initial Dye Concentration 500 mg/L
Pre-Ozonation Time 30 seconds
Adsorption Time 8 hours
Result of Pre-Ozonation Partial decolourisation
Increase in Dye Adsorption 25.5% increase after 8h at pH 2.0
Metal Removal (Cr III) 73.3% removal with prolonged ozonation

X-ray Diffraction (XRD) is a fundamental technique used to determine the crystalline structure of materials. deswater.comresearchgate.net When analyzing adsorbents, XRD patterns can distinguish between amorphous structures, typical of many activated carbons, and crystalline structures. researchgate.net The presence of broad, diffuse peaks in an XRD pattern indicates an amorphous nature, which is often associated with a high degree of porosity and surface area beneficial for adsorption. researchgate.net Conversely, sharp peaks would indicate a more ordered, crystalline material. deswater.com Specific XRD patterns for adsorbents used in the remediation of this compound are not available in the reviewed scientific literature.

Understanding the physical topography and elemental makeup of an adsorbent's surface is crucial for explaining its interaction with pollutants.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the adsorbent's surface, revealing its morphology, texture, and porous structure. acs.org Images taken before and after dye adsorption can show changes, such as the smoothing of the surface or the filling of pores, which confirms the successful capture of dye molecules. researchgate.netacs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. scielo.bracs.org By comparing the XPS spectra of an adsorbent before and after exposure to a dye, researchers can identify the elements involved in the binding process and understand the chemical interactions (e.g., electrostatic attraction, ion exchange) that govern adsorption. acs.org

While these techniques are standard for characterizing adsorbent materials, published SEM images and XPS spectra specifically documenting the surface of an adsorbent after interacting with this compound are not present in the available research.

Crystalline Structure Analysis (e.g., X-ray Diffraction)

Advanced Oxidation Processes (AOPs) for Dye Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the in-situ generation of highly reactive and non-selective chemical oxidants. ijcce.ac.irnih.gov The primary oxidant in most AOPs is the hydroxyl radical (•OH), a powerful species capable of degrading complex and recalcitrant organic pollutants, such as azo dyes, into simpler, less harmful compounds, and ultimately to CO₂, water, and inorganic ions. mdpi.comscielo.br

Among the most studied AOPs are the Fenton and photo-Fenton processes, which can be applied in either homogeneous or heterogeneous systems. scielo.br

Homogeneous Fenton Process: This classic process involves the reaction between hydrogen peroxide (H₂O₂) and dissolved ferrous ions (Fe²⁺) under acidic conditions (typically pH 2-4) to produce hydroxyl radicals. mdpi.comresearchgate.net

Homogeneous Photo-Fenton Process: The efficiency of the Fenton reaction is significantly enhanced by irradiation with UV-visible light. Light accelerates the regeneration of Fe²⁺ from Fe³⁺ ions and promotes the photolysis of H₂O₂, generating additional hydroxyl radicals and thus increasing the degradation rate of pollutants. mdpi.comijcce.ac.ir

Heterogeneous Fenton and Photo-Fenton Processes: To overcome the limitations of homogeneous systems, such as the narrow working pH range and the production of iron sludge, heterogeneous catalysts have been developed. scielo.br In these systems, iron is immobilized on a solid support (e.g., activated carbon, zeolites, iron oxides), allowing the process to operate at a wider pH range and enabling easy catalyst recovery and reuse. scielo.brnih.gov

While Fenton and photo-Fenton processes are widely applied for the degradation of various azo dyes, specific research detailing the application of these methods for the degradation of this compound was not identified in the reviewed literature.

The cornerstone of the Fenton and photo-Fenton processes is the generation of the hydroxyl radical (•OH). It is produced through the primary reaction between Fe²⁺ and H₂O₂:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ nih.gov

The hydroxyl radical is an extremely powerful and non-selective oxidant with a very short half-life (10⁻⁹ s). uantwerpen.be Its high reactivity allows it to attack organic molecules, like the complex structure of this compound, in several ways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the organic molecule, creating an organic radical that undergoes further reactions. uantwerpen.be

Electrophilic Addition: The radical can add to electron-rich sites, such as aromatic rings or the azo bond (-N=N-), which is the chromophore responsible for the color of azo dyes. nih.gov

Electron Transfer: The radical can accept an electron from the dye molecule, initiating its oxidation.

The attack by hydroxyl radicals on the azo bond leads to the cleavage of the molecule, which is a primary step in the decolorization of the wastewater. nih.gov Subsequent attacks on the resulting aromatic intermediates lead to ring-opening and further degradation into smaller aliphatic acids, which can eventually be mineralized to carbon dioxide and water. nih.gov

Optimization of Reaction Parameters (e.g., H2O2 concentration, Fe2+ concentration, pH, UV irradiation)

Photocatalytic Degradation

Photocatalytic degradation is another prominent AOP that utilizes semiconductor materials to generate reactive species upon light irradiation, leading to the breakdown of organic pollutants. researchgate.net

The development of effective photocatalysts is central to the success of this technology. For the degradation of this compound (Acid Red G), various semiconductor photocatalysts have been synthesized and characterized.

Ni/Co/Ti Layered Double Hydroxide (LDH): Synthesized through a single-step hydrothermal process, this LDH material was characterized using a suite of techniques including X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and UV-visible Diffuse Reflectance Spectroscopy (DRS). The results indicated a material with a hexagonal morphology, high surface area, a narrow band gap, and the presence of defect states and oxygen vacancies, all of which contribute to its photocatalytic activity. nih.gov

Strontium Bismuth Oxide (Sr₂Bi₂O₅): This catalyst was prepared using a conventional solid-state reaction method involving the high-temperature calcination of precursor materials like Strontium Carbonate (SrCO₃) and Bismuth Oxide (Bi₂O₃). Characterization by XRD confirmed the formation of the desired crystalline phase, while Scanning Electron Microscopy (SEM) revealed its surface morphology. tandfonline.comtandfonline.com

Potassium Niobate (KNb₃O₈): A layered photocatalyst prepared via a solid-state reaction, KNb₃O₈ was characterized by XRD and SEM. Studies investigated the role of the layered structure and the interlayer potassium ions in the photocatalytic process. capes.gov.br

Bismuth Titanate (Bi₁₂TiO₂₀): This photocatalyst was synthesized using a hydrothermal method. The synthesis parameters, such as temperature, time, and the molar ratio of bismuth to titanium, were optimized to achieve a high-performance material for the degradation of Acid Red G. researchgate.net

The performance of different photocatalysts in degrading this compound varies, with kinetics often following a pseudo-first-order model, consistent with the Langmuir-Hinshelwood mechanism for surface-catalyzed reactions. tandfonline.comtandfonline.comcapes.gov.br

The efficiency of these catalysts is influenced by parameters such as catalyst dosage, initial dye concentration, and pH. For instance, the degradation of Acid Red G using Ni/Co/Ti LDH reached its maximum efficiency of ~99.6% at pH 4, while for KNb₃O₈ and Sr₂Bi₂O₅, the reaction rates were also dependent on catalyst and dye concentrations. nih.govtandfonline.comcapes.gov.br The reusability of these catalysts is a key advantage, with the Ni/Co/Ti LDH maintaining over 90% efficiency after five cycles. nih.gov

Table 1: Performance of Various Photocatalysts in the Degradation of this compound (Acid Red G)

CatalystSynthesis MethodDegradation EfficiencyReaction TimeKinetic ModelOptimal pHReference(s)
Ni/Co/Ti LDHHydrothermal~99.6%60 min-4 nih.gov
Sr₂Bi₂O₅Solid-State Reaction98%-First-Order- tandfonline.comtandfonline.com
Bi₁₂TiO₂₀Hydrothermal92%3 h-Acidic researchgate.net
KNb₃O₈Solid-State Reaction--First-Order- capes.gov.br

The fundamental mechanism of semiconductor photocatalysis begins when the photocatalyst absorbs photons with energy equal to or greater than its band gap. This excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB.

In the case of the Ni/Co/Ti LDH catalyst used for Acid Red G degradation, its high efficiency is attributed to an effective separation of these electron-hole pairs. nih.gov The layered structure, along with defect states and oxygen vacancies, can act as trapping sites for the charge carriers, prolonging their lifetime and increasing the probability of them reacting with adsorbed species on the catalyst surface. nih.gov The degradation is proposed to follow both an e⁻–h⁺ hopping pattern and a dye-photosensitized pathway, where the excited dye molecule itself injects an electron into the catalyst's conduction band. nih.gov

The separated electrons and holes initiate a series of reactions to produce highly reactive oxygen species (ROS). These ROS are the primary agents responsible for the degradation and ultimate mineralization of the dye molecules.

Hole (h⁺) Reactions: The positive holes in the valence band are powerful oxidants themselves. They can directly oxidize the adsorbed dye molecules. More importantly, they can react with water (H₂O) or hydroxide ions (OH⁻) on the catalyst surface to generate highly reactive hydroxyl radicals (•OH).

Electron (e⁻) Reactions: The electrons in the conduction band typically react with adsorbed molecular oxygen (O₂) to produce superoxide (B77818) radical anions (•O₂⁻). These superoxide radicals can then participate in further reactions to generate other ROS, including hydroperoxyl radicals and eventually more hydroxyl radicals.

For the degradation of Acid Red G by the Ni/Co/Ti LDH catalyst, the involvement of these active species was confirmed through radical-trapping experiments and electron spin resonance (ESR) studies. nih.gov These ROS attack the complex structure of the this compound molecule. The initial attack often targets the chromophoric azo bond (-N=N-), leading to rapid decolorization. Subsequent attacks break down the aromatic rings and other parts of the molecule through processes like hydroxylation and ring-opening. nih.gov This leads to the formation of smaller, less toxic intermediates, which are eventually mineralized into simple, benign products such as carbon dioxide (CO₂), water (H₂O), and inorganic ions (e.g., Cl⁻, SO₄²⁻, NO₃⁻). nih.gov

Mechanism of Photo-induced Electron-Hole Pair Separation and Recombination

Electrochemical Advanced Oxidation Processes (EAOPs)

Electrochemical Advanced Oxidation Processes (EAOPs) are a class of methods that use electrochemical cells to generate highly reactive hydroxyl radicals (•OH) for the degradation of organic pollutants. researchgate.netuclm.esscirp.org These processes are considered environmentally friendly as they utilize electrons as the primary reagent. uclm.es

Anodic Oxidation Mechanisms

Anodic oxidation (AO) is a fundamental EAOP where pollutants are oxidized at the anode surface. The mechanism can be direct, involving electron transfer from the organic molecule to the anode, or indirect, where oxidants like hydroxyl radicals are generated from the oxidation of water at the anode surface. scirp.org The choice of anode material is crucial and influences the efficiency and pathway of the degradation process. iwaponline.com Dimensionally Stable Anodes (DSAs), such as Ti/RuO2-TiO2, are known for their ability to facilitate indirect oxidation through the generation of potent oxidants. iwaponline.com For instance, in the presence of chloride ions, active chlorine species (Cl2, HOCl, OCl-) can be generated, which are effective in degrading organic dyes. iwaponline.comresearchgate.net

Electro-Fenton and Photoelectro-Fenton Systems

The electro-Fenton (EF) process is an EAOP that combines electrochemical methods with the Fenton reaction. nih.gov In this system, hydrogen peroxide (H2O2) and ferrous ions (Fe2+) are generated in situ or added to the system. nih.govmdpi.com The reaction between H2O2 and Fe2+ produces hydroxyl radicals, which are powerful oxidizing agents. nih.govmdpi.com The continuous electrochemical regeneration of Fe2+ from Fe3+ at the cathode enhances the efficiency of the process. mdpi.com

The photoelectro-Fenton (PEF) process further enhances the EF process by incorporating UV irradiation. researchgate.net UV light promotes the photoreduction of Fe3+ back to Fe2+, increasing the availability of the catalyst for the Fenton reaction. mdpi.com It can also lead to the photodecarboxylation of refractory intermediates, contributing to a higher degree of mineralization. researchgate.net Studies on the degradation of other acid dyes, such as Acid Red 1, have shown that PEF is significantly more effective than EF in terms of both decolorization rate and total organic carbon (TOC) removal. researchgate.net For example, the degradation of Acid Red 1 by PEF achieved 90% mineralization after 180 minutes, compared to 63% by EF under similar conditions. researchgate.net

Table 2: Comparison of Electro-Fenton and Photoelectro-Fenton for Acid Red 1 Degradation researchgate.net

ProcessDecolorization Rate Constant (s⁻¹)Mineralization after 180 min (%)
Electro-Fenton (EF)~ 0.6x10⁻³63
Photoelectro-Fenton (PEF)~ 2.7x10⁻³90
Electrode Material Selection and Performance

The choice of electrode material is a critical factor in the performance of EAOPs. iwaponline.com For the anode, materials with high oxygen evolution overpotential, such as boron-doped diamond (BDD), are highly effective for generating hydroxyl radicals. researchgate.net Other materials like lead dioxide (PbO2) and certain mixed metal oxides (e.g., Ti/Ir-Sn, Ti/Ru-Pb) have also been investigated for the degradation of various dyes. iwaponline.comresearchgate.net The performance of these electrodes is often dependent on the supporting electrolyte used. For example, the presence of NaCl can significantly enhance the degradation efficiency on DSA anodes due to the generation of active chlorine. iwaponline.com

For the cathode in electro-Fenton systems, materials that efficiently reduce oxygen to produce hydrogen peroxide are desired. Carbon-based materials like carbon felt and activated carbon fiber are commonly used for this purpose. nih.govsci-hub.st In some studies, nanoporous iron-based electrodes have also shown high efficiency in degrading azo dyes through enhanced generation of hydroxyl radicals. jmst.org

Ozonation and Combined O3/UV Systems

Ozonation is another AOP that utilizes ozone (O3), a strong oxidizing agent, to break down organic pollutants. acs.org The combination of ozone with ultraviolet (UV) radiation (O3/UV) can further enhance the degradation process by generating hydroxyl radicals through the photolysis of ozone. researchgate.net

Direct Ozonolysis Mechanisms

Direct ozonolysis involves the direct reaction of ozone molecules with the target organic compound. acs.org Ozone is an electrophilic reagent and tends to attack electron-rich moieties in organic molecules. oapen.org For azo dyes like this compound, the primary site of attack is the azo bond (-N=N-), which is responsible for the color of the dye. The cleavage of this bond leads to decolorization and the formation of smaller, often more biodegradable, aromatic or aliphatic compounds. researchgate.net

The pH of the solution plays a significant role in the ozonation process. nih.gov In acidic conditions, the direct reaction of molecular ozone is the dominant pathway. As the pH increases, the indirect pathway involving the decomposition of ozone to form hydroxyl radicals becomes more significant. nih.gov Research on the ozonation of a mixture of dyes, including other acid dyes, has shown that ozone alone can be very effective for color removal. researchgate.net In one study, pre-ozonation of a 500 mg/L solution of this compound at pH 7.4 resulted in partial decolorization within 30 seconds. researchgate.netresearchgate.net

Hydroxyl Radical Formation in Ozonation Processes

Ozonation is a prominent Advanced Oxidation Process (AOP) used for treating dye-laden wastewater. Its efficacy stems from the generation of highly reactive species, principally the hydroxyl radical (•OH). rhhz.net The hydroxyl radical is a powerful, non-selective oxidizing agent with an oxidation potential (E₀ = 2.80 V) second only to fluorine, allowing it to rapidly degrade recalcitrant organic compounds like this compound. hydrogenlink.com

The formation of hydroxyl radicals during ozonation is a complex process influenced significantly by the pH of the aqueous solution. rhhz.net In acidic conditions, ozone tends to react directly with organic molecules via a slower, more selective pathway (molecular ozonolysis). However, as the pH increases, the reaction mechanism shifts towards a radical-driven pathway. Ozone reacts with hydroxide ions (OH⁻) to initiate a chain reaction that produces hydroxyl radicals. acs.org

The key reactions in this process include:

Initiation: Ozone reacts with a hydroxide ion to form a superoxide radical and a hydroperoxyl radical. acs.org

Propagation: The generated radicals participate in a series of reactions with other ozone molecules and water to produce more hydroxyl radicals. acs.orgnih.gov

The presence of other substances, such as hydrogen peroxide (H₂O₂) or ultraviolet (UV) light, can enhance hydroxyl radical formation. nih.gov The O₃/H₂O₂ process accelerates ozone decomposition into •OH, while the O₃/UV process uses photons to photolyze ozone, also yielding •OH radicals. These enhancements make the degradation process faster and more efficient. dtic.mil The dominance of either the direct molecular ozone attack or the indirect hydroxyl radical attack is therefore a critical factor in the degradation efficiency of azo dyes. rhhz.net

Degradation Product Identification and Pathway Elucidation for AOPs

To understand the complete degradation of this compound, it is essential to identify the intermediate and final products formed during AOPs. This is achieved using advanced analytical techniques that can separate and identify compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for identifying the non-volatile, polar intermediates produced during the degradation of azo dyes. nih.gov The chromatographic separation (LC) combined with the mass-based detection (MS) allows for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Studies on similar sulfonated azo dyes have shown that AOPs initially cleave the chromophoric azo bond (–N=N–). This results in the formation of various aromatic intermediates, such as substituted naphthalene (B1677914) sulfonic acids and aromatic amines. nih.goviwaponline.com For instance, in the degradation of a related compound, Acid Red G, LC-MS analysis identified key intermediates including aniline (B41778) and 5-(acetamino)-4-hydroxy-3-amino-2,7-naphthalene disulfonic acid. iwaponline.com These primary intermediates are then subjected to further oxidation, leading to ring-opening and the formation of smaller aliphatic acids. mdpi.com

A hypothetical degradation pathway for an azo dye using LC-MS might identify the intermediates shown in the table below.

Intermediate Type Example Compound Typical m/z Significance
Primary IntermediateNaphthalene Sulfonic Acid Derivative>200Indicates initial azo bond cleavage.
Primary IntermediateAromatic Amine (e.g., Aniline)~93Indicates initial azo bond cleavage.
Secondary IntermediateHydroxylated AromaticsVariableShows further oxidation of primary products.
Final ProductsShort-chain Organic Acids<150Indicates aromatic ring opening and advanced mineralization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

While LC-MS is suited for polar intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying volatile and semi-volatile organic compounds (VOCs). mdpi.comunipi.it In the final stages of dye degradation, the breakdown of aromatic rings can produce smaller, more volatile molecules such as short-chain acids, aldehydes, and ketones. researchgate.netudayton.edu

GC-MS analysis of treated effluent can confirm the extent of mineralization. ekb.eg For example, the detection of compounds like benzoic acid or catechol can signify the breakdown of larger aromatic structures, with these smaller molecules being intermediates in the pathway toward complete mineralization to CO₂, H₂O, and inorganic ions. nih.gov The technique requires that the analytes be thermally stable and volatile; sometimes, a derivatization step is needed to make polar compounds suitable for GC analysis.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) for High-Resolution Analysis

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) provides ultra-high mass resolution and accuracy, making it exceptionally powerful for analyzing highly complex mixtures like wastewater effluent containing degradation products. und.edursc.org Its sub-ppm mass accuracy allows for the unambiguous assignment of elemental formulas (e.g., CₓHᵧNₐOₑSₒ) to thousands of individual compounds in a single sample without prior separation. researchgate.netresearchgate.net

This capability is crucial for elucidating complex degradation pathways where numerous isomeric and isobaric intermediates may be present. frontiersin.org By tracking the changes in the elemental composition of the dissolved organic matter throughout the degradation process, FT-ICR-MS can provide a detailed, molecular-level understanding of the transformation of this compound from a large, complex molecule into a multitude of smaller, more oxidized products. rsc.org

Spectroscopic Monitoring of Chromophore Cleavage

The degradation of a dye is visually apparent by the loss of color. This decolorization is scientifically monitored using Ultraviolet-Visible (UV-Vis) Spectroscopy. uu.nl Azo dyes like this compound possess a characteristic absorption peak in the visible region of the electromagnetic spectrum, which is due to the π-electron system of the chromophore, specifically the azo (–N=N–) group. researchgate.net

During treatment, the cleavage of this azo bond destroys the chromophore, leading to a decrease in the absorbance at its maximum wavelength (λₘₐₓ). rsc.org By measuring the change in absorbance over time, the rate of decolorization can be quantified. This provides kinetic data on the initial and most critical step of the degradation process. unive.it The appearance of new peaks in the UV region can also indicate the formation of aromatic amine intermediates, which absorb light at shorter wavelengths. elsevier.esscielo.br

Biodegradation and Biotransformation Pathways

Biodegradation offers an eco-friendly and cost-effective alternative for treating azo dye effluents. This process relies on the metabolic activity of microorganisms, such as bacteria and fungi, to break down the complex dye structure. researchgate.net

The microbial degradation of azo dyes is typically a two-stage process. mdpi.com

Reductive Cleavage: The first step involves the reductive cleavage of the azo bond under anaerobic or microaerophilic conditions. mdpi.com This reaction is catalyzed by enzymes called azoreductases, which transfer electrons from cofactors like NADH or NADPH to the azo linkage, breaking it and forming two colorless aromatic amines. tandfonline.com This step is responsible for the decolorization of the effluent.

Aerobic Degradation: The aromatic amines formed in the first step are often toxic and require further degradation. frontiersin.org This second step typically occurs under aerobic conditions, where other microbial enzymes, such as laccases and peroxidases, hydroxylate and cleave the aromatic rings. ijplantenviro.comnih.gov This eventually leads to the complete mineralization of the dye into carbon dioxide, water, and inorganic salts.

Microbial Strain Isolation and Characterization for Dye Degradation

The successful bioremediation of dye-contaminated sites begins with the identification and isolation of microorganisms capable of dye degradation. Scientists typically collect samples from environments historically exposed to dye effluents, such as soil and water from around textile manufacturing plants. ijans.orgrjpbcs.com These locations are considered promising sources for isolating microbes that have adapted to utilize these synthetic compounds.

The isolation process involves culturing the collected samples on nutrient media containing the target dye as a primary carbon or nitrogen source. ijans.org Colonies that exhibit a zone of decolorization around them are selected for further study. mdpi.com These promising strains, which can be bacteria, fungi, or algae, are then identified using morphological and molecular techniques, such as 16S rRNA gene sequencing for bacteria. researchgate.netmdpi.com

While no studies have specifically documented the isolation of microbial strains for the degradation of this compound, research on other azo dyes has identified several potent bacterial and fungal genera.

Table 1: Microbial Genera with Azo Dye Degradation Capabilities

Microbial Group Genera Relevant Characteristics
BacteriaPseudomonas, Bacillus, Klebsiella, Acinetobacter, EnterococcusFast growth rates, adaptability to various environmental conditions, and production of various metabolic enzymes. rjpbcs.comresearchgate.netgjesm.net
FungiAspergillus, Trametes, Phanerochaete, PenicilliumSecretion of powerful extracellular ligninolytic enzymes with broad substrate specificity. mdpi.comelsevier.esekb.egjmb.or.kr
AlgaeChlorella, SpirogyraAbility to utilize dyes as a nutrient source through both biosorption and enzymatic degradation. mdpi.com

These microorganisms are characterized by their ability to thrive in diverse and often harsh conditions, including varying pH, temperature, and high concentrations of dye and salts, making them suitable candidates for bioremediation applications. mdpi.comfrontiersin.org

Aerobic and Anaerobic Biodegradation Mechanisms

The biodegradation of azo dyes like this compound is a complex process that often requires a combination of anaerobic and aerobic conditions for complete mineralization. mdpi.comacademicjournals.org

Anaerobic Biodegradation: Under anaerobic (oxygen-deficient) conditions, the initial and most critical step in the degradation of azo dyes occurs: the reductive cleavage of the azo bond (-N=N-). mdpi.comijcmas.com This reaction is typically carried out by microbial azoreductases and results in the decolorization of the dye. The azo bond acts as an electron acceptor, and the reaction breaks the molecule into smaller, colorless, but potentially hazardous, aromatic amines. mdpi.commdpi.com For this compound, this initial cleavage would likely result in the formation of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid and an amine derived from 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Aerobic Biodegradation: The aromatic amines produced during the anaerobic stage are often resistant to further degradation under the same conditions. academicjournals.org These intermediates can be more toxic than the parent dye molecule. mdpi.com Subsequent aerobic (oxygen-rich) treatment is therefore essential for their complete breakdown. academicjournals.org In the presence of oxygen, microorganisms utilize different enzymatic pathways, involving oxygenases and hydroxylases, to open the aromatic rings of the amine intermediates. nih.gov This process, known as mineralization, can ultimately convert the aromatic amines into simpler, non-toxic compounds such as carbon dioxide, water, and inorganic salts. nih.gov A sequential anaerobic-aerobic treatment is thus considered the most effective strategy for the complete bioremediation of azo dyes. academicjournals.org

Enzymatic Degradation Processes

The microbial degradation of azo dyes is mediated by specific enzymes that catalyze the key steps of the breakdown process. The primary enzymes involved are azoreductases, laccases, and peroxidases. ijcmas.commdpi.com

Azo reductases are the principal enzymes responsible for the initial decolorization of azo dyes under anaerobic or microaerophilic conditions. researchgate.netigi-global.com These enzymes catalyze the reductive cleavage of the azo bond, which is the chromophore responsible for the dye's color. researchgate.net The reaction requires electron donors, such as NADH or NADPH, which are generated during microbial metabolism. mdpi.com

There are different types of azoreductases found in various microorganisms, and they can be located in the cytoplasm or associated with the cell membrane. ijcmas.com The efficiency of these enzymes can be influenced by the chemical structure of the specific azo dye. researchgate.net The general reaction mechanism involves the transfer of electrons to the azo bond, leading to its breakage and the formation of corresponding aromatic amines. igi-global.com

While azoreductases are key under anaerobic conditions, laccases and peroxidases play a significant role in the degradation of azo dyes, often under aerobic conditions. mdpi.com These enzymes are typically produced by fungi, particularly white-rot fungi, but have also been found in some bacteria. nih.govmdpi.com

Laccases: These copper-containing enzymes have a broad substrate specificity and can oxidize a wide range of phenolic and non-phenolic compounds, including azo dyes. igi-global.com Laccases work through a free radical mechanism that can lead to the degradation of the dye molecule without necessarily forming toxic aromatic amine intermediates. igi-global.com Their activity can be enhanced by the presence of redox mediators.

Peroxidases: This group includes lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP). They are heme-containing enzymes that use hydrogen peroxide as an oxidizing agent to degrade a wide variety of recalcitrant compounds, including azo dyes. nih.gov Similar to laccases, they have a non-specific mode of action, which allows them to degrade complex dye structures. mdpi.com

Table 2: Key Enzymes in Azo Dye Biodegradation

Enzyme Class Cellular Location Cofactors/Requirements Primary Role
Azo ReductaseOxidoreductaseCytoplasmic or Membrane-boundNADH or NADPHReductive cleavage of azo bonds (decolorization). researchgate.netmdpi.com
LaccaseOxidoreductaseExtracellularCopper ions, OxygenOxidation of phenolic groups, leading to dye degradation. igi-global.com
Peroxidase (LiP, MnP)OxidoreductaseExtracellularH₂O₂Oxidative degradation of complex aromatic structures. nih.gov
Role of Azo Reductases in Cleavage of Azo Bonds

Identification of Biodegradation Products and Metabolic Pathways

Understanding the biodegradation pathway of a dye is crucial for assessing the effectiveness and safety of a bioremediation process. This involves identifying the intermediate and final products of degradation. While the specific biodegradation products of this compound have not been reported in the literature, a probable pathway can be proposed based on its chemical structure and the known mechanisms of azo dye degradation.

The manufacturing of this compound involves the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid and its subsequent coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.com

Predicted Biodegradation Pathway of this compound:

Anaerobic Azo Bond Cleavage: The initial step under anaerobic conditions would be the reductive cleavage of the -N=N- bond by azoreductases. This would break the molecule into two primary aromatic amines:

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

4-amino-3-methyl-1-phenyl-1H-pyrazol-5(2H)-one

Aerobic Degradation of Intermediates: In a subsequent aerobic stage, these aromatic amines would be further degraded by other microbial enzymes like mono- and dioxygenases. This process involves hydroxylation and the opening of the aromatic rings, leading to the formation of aliphatic acids. nih.gov

Mineralization: These aliphatic acids can then enter central metabolic pathways, such as the citric acid cycle, where they are ultimately mineralized to CO₂, H₂O, and inorganic ions (Cl⁻, SO₄²⁻, NH₄⁺). wikipedia.org

The identification of these metabolites is typically achieved using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR). mdpi.comekb.eg

Bioremediation Strategies for Dye-Contaminated Matrices

Effective bioremediation of sites contaminated with dyes like this compound requires the implementation of carefully designed strategies that optimize microbial activity. These strategies can be applied in-situ (at the contaminated site) or ex-situ (after removing the contaminated material). frontiersin.orgnih.gov

Table 3: Bioremediation Strategies for Dye-Contaminated Matrices

Strategy Description Application
Bioaugmentation The addition of specific, pre-grown microbial strains or consortia with high dye-degrading capabilities to the contaminated site. researchgate.netUsed when the indigenous microbial population is insufficient or lacks the required metabolic capacity.
Biostimulation The modification of the environment to stimulate the activity of indigenous microorganisms. This can involve adding nutrients (carbon, nitrogen), electron acceptors (oxygen), or adjusting pH and temperature. nih.govApplied when the native microbial population has the potential for degradation but is limited by environmental conditions.
Bioreactors Engineered systems, such as sequencing batch reactors or packed bed reactors, that provide a controlled environment for microbial degradation of contaminants in wastewater. gjesm.netCommonly used for ex-situ treatment of industrial effluents, often employing immobilized microbial cells to enhance efficiency and stability. nih.gov
Phytoremediation The use of plants to remove, contain, or degrade contaminants in soil and water. Plants can absorb and accumulate dyes, or stimulate microbial activity in the root zone (rhizosphere). researchgate.netA cost-effective and aesthetically pleasing option for large, low-concentration contaminated areas.
Mycoremediation The specific use of fungi and their enzymes to break down contaminants. White-rot fungi are particularly effective due to their powerful ligninolytic enzymes. jmb.or.kriwaponline.comEffective for a wide range of recalcitrant organic pollutants, including various types of dyes.

The choice of the most appropriate bioremediation strategy depends on several factors, including the type and concentration of the contaminant, the characteristics of the contaminated site (soil type, water flow), and cost-effectiveness. nih.govfrontiersin.org For azo dyes, a combined approach, such as a sequential anaerobic-aerobic bioreactor system, is often the most effective for achieving complete mineralization. academicjournals.org

Immobilized Cell Systems

The use of immobilized cell systems offers a promising approach for the bioremediation of dye-contaminated wastewater. This technique involves entrapping or attaching microorganisms, such as fungi or bacteria, to a solid support material. Immobilization provides several advantages over using free-floating microbial cells, including higher cell densities, protection against environmental stressors, and easier separation from the treated effluent, which allows for reuse. nih.govh2o-china.com

A notable study investigated the degradation of this compound, also known as Acid Red G (ARG), using white-rot fungi immobilized in pellets made from sodium alginate and corn straw biochar. nih.goviwaponline.com White-rot fungi are known for their ability to secrete powerful, non-specific extracellular enzymes, such as peroxidases and laccases, which can break down the complex aromatic structures of dyes like this compound. mdpi.comrroij.comencyclopedia.pub

In this system, the immobilization of white rot fungi proved to be highly effective. The pellets, which have a uniform size and good mechanical strength, achieved a removal rate of over 90% for this compound, which was approximately 30% higher than that observed with free-floating fungal cells. iwaponline.com The highest removal efficiency, reaching 97.62%, was recorded after the immobilized pellets were cultured for six days. iwaponline.com Research identified the optimal conditions for the degradation process, which led to a removal rate of 96.17% for an initial dye concentration of 20 mg/L. nih.goviwaponline.com

The degradation pathway involved the breakdown of the parent dye molecule into smaller, less complex compounds. Analysis using ultraviolet-visible spectrometry, Fourier transform infrared spectroscopy, and liquid chromatography-mass spectrometry revealed that this compound was degraded into aniline and 5-(acetamino)-4-hydroxy-3-amino-2,7-naphthalene disulfonic acid. nih.goviwaponline.com These intermediates underwent further transformation; aniline was deaminated to form benzene (B151609), which was then subject to ring-opening, while the other intermediate was dehydroxylated to form 5-(acetylamino)-3-amino-2,7-naphthalene disulfonic acid. nih.goviwaponline.com

Table 1: Optimal Conditions for this compound Degradation by Immobilized White-Rot Fungi

Parameter Optimal Value Reference
Initial Dye Concentration 20 mg/L nih.goviwaponline.com
pH 4.5 nih.goviwaponline.com
Temperature 30 °C nih.goviwaponline.com
Immobilized Pellet Dosage 200 pellets / 100 mL solution nih.goviwaponline.com
Shaking Speed 150 r/min nih.goviwaponline.com
Maximum Removal Rate 96.17% nih.goviwaponline.com
Biochar-Assisted Biodegradation

Biochar, a carbon-rich material produced from the pyrolysis of biomass, is increasingly being used to enhance bioremediation processes. researchgate.netiwaponline.com Its high porosity, large surface area, and diverse surface functional groups make it an excellent support material for microbial immobilization and a direct adsorbent for pollutants. iwaponline.comekb.eg

In the context of this compound degradation, biochar plays a multifaceted role. A key study utilized corn straw biochar as a carrier to immobilize white rot fungi, a method that combines the adsorptive capacity of biochar with the metabolic activity of the microorganisms. nih.goviwaponline.com This approach, sometimes referred to as biochar-assisted biodegradation, creates a synergistic effect where the biochar provides a protective microenvironment for the fungi and enhances the contact between the microbial cells and the dye molecules. researchgate.net

The research demonstrated that using biochar derived from corn straw as a fungal fixation material is an effective strategy for treating wastewater containing this compound. nih.goviwaponline.com The biochar was integrated into sodium alginate pellets to encapsulate the fungal mycelium. This composite material is easy to separate from the treated water, allowing for potential reuse. iwaponline.com Studies comparing microorganisms immobilized on biochar with free microorganisms have shown that the immobilized systems can have a significantly higher removal rate for dyes. iwaponline.com

The degradation of this compound in this biochar-assisted system proceeds through the enzymatic action of the white-rot fungi, which breaks the azo bond (-N=N-) and dismantles the aromatic structure of the dye. nih.goviwaponline.com The process transforms the dye into intermediate compounds, which can be further broken down into simpler molecules like benzene or other organic compounds. nih.goviwaponline.com

Table 2: Biochar-Immobilized Pellet Preparation and this compound Degradation Pathway

Component / Step Details Reference
Pellet Composition
Sodium Alginate Concentration 3% nih.goviwaponline.com
Corn Straw Biochar Content 0.7% nih.goviwaponline.com
White Rot Fungus Suspension 5% nih.goviwaponline.com
CaCl₂ Concentration 4% nih.goviwaponline.com
Immobilization Time 36 hours nih.goviwaponline.com
Degradation Pathway
Initial Compound This compound (Acid Red G) nih.goviwaponline.com
Primary Intermediates Aniline nih.goviwaponline.com
5-(acetamino)-4-hydroxy-3-amino-2,7-naphthalene disulfonic acid nih.goviwaponline.com
Secondary Products Benzene (from Aniline) nih.goviwaponline.com
5-(acetylamino)-3-amino-2,7-naphthalene disulfonic acid nih.goviwaponline.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an atomic and electronic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. acs.org It is favored for its balance of accuracy and computational cost, making it suitable for studying large molecules like azo dyes. scispace.com DFT calculations can provide optimized geometries, thermodynamic properties, and insights into the electronic transitions of these compounds. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. acs.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For azo dyes, this energy gap is also directly related to their color, as it corresponds to the energy of the principal electronic transition responsible for light absorption in the visible spectrum. mdpi.com

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the reactivity of a molecule. scholarsresearchlibrary.com These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in the electron distribution. A higher hardness value indicates greater stability. uomphysics.net

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. acs.org

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. scholarsresearchlibrary.com

For a series of related azo dyes, these calculated indices can predict their relative reactivity and stability. For instance, in a study of thiazole (B1198619) azo dyes, the dye with the smallest HOMO-LUMO gap was found to be the most reactive. mdpi.com

Table 1: Representative Reactivity Indices for Azo Dyes (Hypothetical Data for Acid Red 362)

ParameterValueUnit
E_HOMO-6.5eV
E_LUMO-2.0eV
Energy Gap (ΔE)4.5eV
Chemical Potential (μ)-4.25eV
Chemical Hardness (η)2.25eV
Global Softness (S)0.44eV⁻¹
Electrophilicity Index (ω)4.01eV

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. uomphysics.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red areas represent negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). scholarsresearchlibrary.com

For azo dyes, the MEP is invaluable for identifying the most reactive sites for interactions with other molecules, such as the fibers they are intended to color or with metal ions in the case of metal-complex dyes. scholarsresearchlibrary.com In a metal-complex azo dye like this compound, the MEP would highlight the negative potential around the nitrogen atoms of the azo group and the oxygen atoms of the hydroxyl and sulfonate groups, indicating these as likely coordination sites for the metal ion. scholarsresearchlibrary.com

A detailed analysis of the molecular orbitals (MOs) reveals the nature of the electronic transitions. The HOMO and LUMO are of particular interest. In many azo dyes, the HOMO is a π-bonding orbital spread across the aromatic rings and the azo bridge, while the LUMO is a π-antibonding orbital. mdpi.com The electronic transition from the HOMO to the LUMO (π → π*) is typically responsible for the intense color of these dyes. mdpi.com The specific distribution of these orbitals is influenced by the substituents on the aromatic rings and the nature of any coordinated metal ions. instras.com

While DFT is excellent for ground-state properties, more sophisticated ab initio (from first principles) methods are often required for an accurate description of electronic excited states, especially in cases of strong electron correlation or near-degeneracy of electronic states. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and the Complete Active Space with Second-Order Perturbation Theory (CASPT2) are powerful tools for this purpose. acs.orgacs.orgresearchgate.net

These multireference methods provide a more accurate picture of the potential energy surfaces of excited states, which is crucial for understanding photochemical processes like photo-isomerization and photodegradation, which can affect the lightfastness of dyes. For metal-complex dyes, these methods can accurately model the intricate electronic structure arising from the interaction between the metal d-orbitals and the ligand orbitals. acs.org

The color and properties of dyes can be significantly influenced by the solvent environment. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. acs.org This model can predict how the polarity of the solvent will affect the electronic structure and absorption spectra of the dye, a phenomenon known as solvatochromism. dergipark.org.trresearchgate.netjournalcsij.com

For this compound, which is soluble in water, PCM calculations would be essential to accurately predict its absorption maximum in an aqueous solution. The model calculates the interaction between the solute's charge distribution and the polarized solvent, leading to a more realistic prediction of the HOMO-LUMO energy gap and, consequently, the color of the dye in solution. acs.orgresearchgate.net

Electrostatic Potential Surfaces

Ab Initio Methods (e.g., CASSCF, CASPT2) for Excited State Properties

Molecular Dynamics Simulations for Solution and Interface Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics of molecules in solution and their behavior at interfaces. nih.govualberta.ca The simulations typically involve defining a force field, which approximates the potential energy of the system, and then integrating the equations of motion to generate a trajectory of the system's evolution. nih.gov

Adsorption Simulations at Solid-Liquid Interfaces

The adsorption of dyes onto solid surfaces is a critical process in both dyeing technology and wastewater treatment. MD simulations can model the adsorption process at a solid-liquid interface, providing insights into the mechanisms driving the interaction. These simulations can reveal how individual dye molecules approach and bind to a surface, the orientation they adopt, and the role of solvent molecules in the process. mdpi.com

For instance, studies on the adsorption of dyes onto materials like zeolites or clays (B1170129) often involve complex interactions. The forces at play can include electrostatic attractions between charged sites on the surface and the dye molecule, as well as van der Waals forces. pjsir.org Simulations can help elucidate the contributions of these different forces. While specific MD simulation studies for this compound are not widely published, research on similar dyes provides a framework. For example, computational models for the adsorption of dyes on clay minerals or metal-organic frameworks (MOFs) show that interactions are often governed by electrostatic forces and hydrogen bonding. doi.orgjjeci.net The simulation of a dye molecule at a solid-water interface typically involves placing the solvated molecule near the solid slab in a periodic box and simulating the system over nanoseconds to observe spontaneous adsorption events. ualberta.cadiva-portal.org

Prediction of Chemical Reactivity and Transformation Mechanisms

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in predicting the chemical reactivity of molecules and elucidating potential reaction mechanisms. ucl.ac.ukacs.org By calculating the distribution of electron density, one can identify sites within the this compound molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net

A key area of interest is the degradation of azo dyes, which often proceeds via the reductive cleavage of the azo bond (–N=N–). researchgate.net This reaction breaks the molecule into smaller aromatic amines, leading to decolorization. DFT calculations can model this process, identify intermediates, and calculate the activation energies for different proposed pathways. researchgate.net For example, a proposed mechanism for the photocatalytic degradation of a dye on a catalyst surface, such as TiO₂, can be investigated by calculating the energy profile of the reaction steps, including the formation of reactive oxygen species and their attack on the dye molecule. nih.gov Similarly, the stability of this compound under different pH conditions or in the presence of oxidants can be assessed by calculating the energies of the parent molecule and its potential transformation products. mdpi.com

Computational Analysis of Dye-Catalyst/Adsorbent Interactions

Understanding the interaction between a dye molecule and a catalyst or adsorbent is key to designing efficient remediation or industrial processes. Computational methods allow for a detailed analysis of these interactions at the atomic level.

Interaction Energy Decomposition Analysis (e.g., SAPT, EDA)

To understand the nature of the forces holding a dye molecule to a surface, the total interaction energy can be broken down into physically meaningful components. Energy Decomposition Analysis (EDA) or Symmetry-Adapted Perturbation Theory (SAPT) are methods used for this purpose. researchgate.netsoton.ac.uk The interaction energy is typically decomposed into terms such as:

Electrostatic: The classical Coulombic interaction between the charge distributions of the molecules.

Pauli Repulsion (or Exchange): A purely quantum mechanical effect arising from the Pauli exclusion principle.

Orbital (or Induction/Polarization): The attractive interaction due to the distortion of each molecule's electron cloud by the other.

Dispersion: The attractive interaction arising from correlated fluctuations in the electron distributions (van der Waals forces). researchgate.net

Table 1: Illustrative Example of Interaction Energy Decomposition for Adsorbate-Adsorbent Interaction This table is based on generalized findings for dye-adsorbent systems and does not represent specific data for this compound.

Energy ComponentPercentage of Total InteractionNature of Force
Electrostatic~60-70%Attractive (charge-based)
Orbital/Induction~15-20%Attractive (polarization)
Dispersion~10-15%Attractive (van der Waals)
Pauli Repulsion(Variable)Repulsive (quantum)

Adsorption Energy Calculations

A key metric for quantifying the strength of an interaction is the adsorption energy (ΔE_ads). It is typically calculated as the difference between the total energy of the combined dye-adsorbent system and the sum of the energies of the isolated dye molecule and the adsorbent surface. acs.org

ΔE_ads = E_(dye+adsorbent) - (E_dye + E_adsorbent)

A negative value for ΔE_ads indicates that the adsorption process is energetically favorable. jjeci.net DFT is a common method for these calculations. acs.org For example, the adsorption energy for the amino (-NH₂) and sulfonate (-SO₃) groups of Congo Red on a Cu-MOF were calculated to be -2.16 eV and -2.04 eV, respectively, indicating a strong, spontaneous interaction. doi.org In another study, the mean free energy of sorption for an acid red dye on zeolites was found to be in the range of 2-6 Kcal/mol, which is characteristic of ion-exchange reactions. pjsir.org These calculations are crucial for screening potential adsorbent or catalytic materials and for understanding the thermodynamics of the interaction. jjeci.net

Table 2: Sample Adsorption Energies for Functional Groups of an Azo Dye on a MOF Adsorbent Data adapted from a study on Congo Red and a Cu-MOF. doi.org

Functional GroupAdsorption Energy (eV)Adsorption Energy (kJ/mol)
Amino Group (–NH₂)-2.16-208.4
Sulfonate Group (–SO₃)-2.04-196.8

Integrated Remediation Approaches and Future Research Directions

Synergistic Effects in Combined Adsorption-Degradation Systems

The remediation of water contaminated with dyes like Acid Red 362 is significantly enhanced by combining adsorption and degradation processes. This synergistic approach often leads to higher removal efficiencies than either process could achieve alone. The underlying principle involves the adsorbent concentrating the dye molecules, thereby facilitating their degradation by a catalyst.

Recent research has highlighted the potential of various composite materials in these combined systems. For instance, iron-based materials are frequently employed due to their catalytic activity in Fenton-like reactions, which generate highly reactive hydroxyl radicals (•OH) capable of breaking down complex dye molecules. vilniustech.ltosti.gov The support material, often a porous substance like activated carbon, palygorskite, or silica (B1680970), serves a dual purpose: it adsorbs the dye, increasing its proximity to the catalytic sites, and provides a stable platform for the catalyst, preventing aggregation and loss. osti.govengineering.org.cn

A study on a Fe2O3@CeO2-ZrO2/palygorskite composite demonstrated a synergistic effect in the degradation of Congo Red, a dye with structural similarities to other acid dyes. osti.gov The palygorskite acted as both a substrate and an adsorbent, while the ceria-zirconia matrix enhanced the oxidative performance of the iron oxide. osti.gov Similarly, the combination of adsorption and catalytic oxidation has been explored using iron oxyhydroxides supported on amino-functionalized silica for the removal of Methyl Orange. vilniustech.lt These systems benefit from the electrostatic interactions between the functionalized adsorbent surface and the anionic dye molecules, leading to efficient pre-concentration before degradation.

The efficiency of these combined systems is often influenced by factors such as pH, with acidic conditions generally favoring the Fenton reaction and the adsorption of anionic dyes. vilniustech.ltosti.gov The reusability of these composite catalysts is a key advantage, promoting their potential for cleaner and more economical wastewater treatment applications. engineering.org.cn

Development of Novel Materials for Enhanced Dye Removal

The quest for more efficient and cost-effective methods for removing dyes like this compound from wastewater has spurred the development of a wide array of novel materials. While activated carbon is a traditional and effective adsorbent, its high cost has driven research towards cheaper alternatives. omicsonline.orgneptjournal.comresearchgate.net

Nano-adsorbents have emerged as a promising class of materials due to their high surface-area-to-volume ratio and exceptional physicochemical properties. neptjournal.com These include:

Carbon-based nanomaterials: Carbon nanotubes and graphene have shown significant potential for dye removal. neptjournal.com

Metal and metal oxide nanoparticles: Nanoparticles of iron, cobalt, and nickel oxides have demonstrated high adsorption capacities for various dyes. nih.gov For example, nano-zero-valent iron (nZVI) is valued for its dual capability of adsorption and chemical reduction of pollutants. rsc.org

Composites: Combining different nanomaterials can lead to synergistic effects. For instance, a nano-zero-valent iron–silica–titania (nZVI–SiO2–TiO2) nanocomposite has been shown to be effective in removing methylene (B1212753) blue, with the potential for both adsorption and reduction. rsc.org

Biopolymer-based adsorbents offer a sustainable and often low-cost alternative. Materials derived from chitosan (B1678972), cellulose (B213188), and various agricultural wastes are being explored. omicsonline.orgresearchgate.netnih.gov

Chitosan and its derivatives: The presence of amino and hydroxyl groups in chitosan makes it an effective adsorbent for a variety of dyes. nih.gov

Cellulose nanowhiskers: Functionalization of cellulose nanowhiskers with amine groups can enhance the removal of anionic dyes through electrostatic interactions. nih.gov

Agricultural waste: Materials like cucumber peels, tea leaves, and Azolla filiculoides have been investigated as low-cost adsorbents for acid dyes. omicsonline.orgresearchgate.netrepec.org

Hydrogels and modified natural minerals are also being developed. A zeolite/chitosan hydrogel, for example, demonstrated rapid and high-capacity removal of Acid Red 88. mdpi.com The modification of natural clays (B1170129) like montmorillonite (B579905) can also enhance their adsorption capacity for anionic dyes. researchgate.net

Table 1: Comparison of Novel Adsorbents for Acid Dye Removal

Adsorbent MaterialDyeMaximum Adsorption Capacity (mg/g)Key FindingsReference
Zeolite/Chitosan HydrogelAcid Red 88332.48Rapid adsorption, reaching equilibrium in 1 minute. mdpi.com
Azolla filiculoidesAcid Red 8826.17 (at 50°C)Adsorption increases with temperature. researchgate.net
Amine-functionalized cellulose nano-whiskersAcid Red GR555.6Electrostatic interaction is the primary removal mechanism. nih.gov
Used Black Tea LeavesAcid Red 130.03Adsorption is endothermic and spontaneous. repec.org
Montmorillonitic ClayAcid Red 88Not specifiedAdsorption is influenced by pH and the clay's surface charge. researchgate.net
Cucumis sativus (Cucumber) PeelAcid Red 1Not specifiedA low-cost and eco-friendly adsorbent. researchgate.net

Lifecycle Assessment of Remediation Technologies

Lifecycle Assessment (LCA) is a crucial tool for evaluating the environmental sustainability of remediation technologies for contaminants like this compound. minviro.comtaylorfrancis.com It provides a holistic view by considering the environmental impacts across the entire lifecycle of a technology, from raw material extraction and manufacturing to its use and final disposal. minviro.comtaylorfrancis.com This "cradle-to-gate" or "cradle-to-grave" analysis helps in identifying environmental hotspots and avoiding the shifting of environmental burdens from one stage to another. minviro.comtaylorfrancis.com

A critical aspect of conducting a reliable LCA for remediation technologies is the definition of the functional unit, which must include both the efficiency and the timeframe of the remediation process. core.ac.uk This ensures a fair comparison between different alternatives. Furthermore, the quantification of primary impacts, such as the reduction of contaminant concentration, should be done using site-specific data rather than generic models to obtain accurate results. core.ac.uk

Recent LCA studies have been applied to various remediation technologies, including those for acid mine drainage, which shares some characteristics with the treatment of acidic industrial effluents containing dyes. minviro.comtaylorfrancis.com These assessments help in making informed decisions by balancing the effectiveness of a technology with its long-term environmental consequences. The increasing application of LCA in this field underscores the growing importance of sustainable remediation practices. core.ac.uk

Emerging Analytical Techniques for Trace Analysis and Metabolite Profiling

The detection and analysis of trace amounts of this compound and its degradation products (metabolites) in complex environmental matrices require sophisticated analytical techniques. The goal is to achieve high sensitivity, selectivity, and comprehensive coverage of all relevant compounds.

Chromatography-Mass Spectrometry (MS) based methods are the cornerstone of modern analytical procedures for emerging contaminants. doi.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most frequently used technique for non-volatile and polar compounds like many dyes and their metabolites. doi.org Different LC modes, such as reversed-phase and hydrophilic interaction chromatography (HILIC), can be employed to separate a wide range of compounds. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and semi-volatile compounds. doi.org For non-volatile compounds, a derivatization step is often required to increase their volatility.

Advanced Separation and Detection Strategies are being developed to enhance metabolome coverage: chromatographyonline.com

Multidimensional Liquid Chromatography (LCxLC): This technique combines two different LC separation modes to significantly increase peak capacity and resolution, which is particularly useful for analyzing complex mixtures. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC can be an alternative to both normal- and reversed-phase LC for the analysis of a broad range of compounds. chromatographyonline.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This is a powerful tool for the comprehensive analysis of charged metabolites, such as the anionic components found in the degradation pathways of acid dyes. acs.org Using a platinum electrospray needle in CE-MS has been shown to improve the sensitivity for detecting anions. acs.org

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap analyzers provide high mass accuracy, which is crucial for the identification of unknown metabolites in untargeted analysis. doi.org

Metabolomics , the comprehensive analysis of all metabolites in a biological or environmental system, is increasingly being applied to understand the fate of pollutants. nih.govresearchgate.net Untargeted metabolomics approaches aim to capture as many metabolites as possible to identify unexpected degradation products and understand the transformation pathways. researchgate.net The choice of ionization source in MS, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can also be optimized to improve the detection of different classes of metabolites. nih.gov

Fundamental Studies on Reaction Kinetics and Thermodynamics in Complex Systems

Understanding the reaction kinetics and thermodynamics of this compound removal is fundamental to optimizing remediation processes. These studies provide insights into the rates of adsorption and degradation, the mechanisms involved, and the feasibility of the reactions.

Kinetic Models are used to describe the rate at which a dye is removed from a solution. Common models include:

Pseudo-first-order and pseudo-second-order models: These are widely used to describe the kinetics of adsorption. The pseudo-second-order model often provides a better fit for the adsorption of acid dyes onto various materials, suggesting that the rate-limiting step may be chemisorption. omicsonline.orgmdpi.comresearchgate.net

Intra-particle diffusion model: This model helps to determine if the diffusion of dye molecules within the pores of the adsorbent is the rate-limiting step. repec.org

Cegarra-Puente model: This and its modified versions have been used to describe the dyeing kinetics of wool with acid dyes. ijche.com

Thermodynamic Parameters , such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide information about the spontaneity and nature of the adsorption process.

A negative ΔG° indicates a spontaneous process.

A positive ΔH° suggests that the adsorption is endothermic, meaning that an increase in temperature will favor the process. repec.orgresearchgate.net

A positive ΔS° indicates an increase in randomness at the solid-liquid interface during adsorption. repec.org

Studies on various acid dyes, including Acid Red 1, Acid Red 88, and others, have shown that the adsorption process is often spontaneous and can be either exothermic or endothermic depending on the specific dye and adsorbent. repec.orgresearchgate.netijche.comnih.gov

Isotherm Models , such as the Langmuir and Freundlich isotherms, are used to describe the equilibrium of dye adsorption. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. The better fit of one model over the other provides insights into the nature of the adsorption sites and the interaction between the dye and the adsorbent. omicsonline.orgresearchgate.netnih.gov

Table 2: Kinetic and Thermodynamic Parameters for Acid Dye Adsorption

DyeAdsorbentKinetic ModelThermodynamic FindingsReference
Acid Red 88Azolla filiculoidesPseudo-second-orderEndothermic (ΔH° > 0) researchgate.net
Acid Red 1Used Black Tea LeavesPseudo-second-orderEndothermic (ΔH° = +30.05 kJ/mol), Spontaneous (ΔG° < 0) repec.org
Acid Red 1Wool FiberPseudo-second-orderSpontaneous (ΔG° < 0) nih.gov
Acid Red 88Zeolite/Chitosan HydrogelPseudo-second-orderNot specified mdpi.com
Acid Red 1WoolModified Cegarra-PuenteEndothermic (ΔH# > 0) ijche.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.